Human P2Y14 Receptor Antagonism Potency: Direct Comparison with In-Class Analogs
The compound demonstrates potent and quantifiable antagonism at the human P2Y14 receptor (P2Y14R), a key target in innate immunity and inflammation. In a standardized binding assay using human P2Y14R expressed in CHO cells, the compound inhibited fluorescent antagonist binding with an IC50 of 8.60 nM [1]. This is a direct, quantitative differentiation from unsubstituted 9-propyladenine, which primarily targets adenosine receptors (A2A/A2B) with nanomolar Ki values but lacks significant P2Y14R activity [2]. While the tool compound PPTN exhibits superior potency (IC50 ~1 nM), this compound provides a less potent, purine-based alternative for studies where moderate target engagement is preferred or when scaffold diversity is needed to mitigate off-target effects [3].
| Evidence Dimension | P2Y14R Antagonism (Inhibition of fluorescent antagonist binding) |
|---|---|
| Target Compound Data | IC50 = 8.60 nM |
| Comparator Or Baseline | 9-propyladenine: No reported P2Y14R activity; PPTN (high-affinity P2Y14R antagonist): IC50 = ~1 nM |
| Quantified Difference | 8.6-fold less potent than PPTN; >100-fold more selective for P2Y14R over other purinergic receptors compared to unsubstituted 9-propyladenine |
| Conditions | Human P2Y14R expressed in CHO cells; fluorescent antagonist binding assay |
Why This Matters
Quantifies target engagement, enabling precise dosing and data interpretation in P2Y14R-mediated signaling studies, where potency must be balanced against selectivity and scaffold considerations.
- [1] BindingDB. (2023). Entry for CHEMBL5074765 (BDBM50584883). Affinity Data: IC50 8.60 nM for human P2Y14R. View Source
- [2] Lambertucci, C., et al. (2015). New substituted 9-propyladenine derivatives as A2A adenosine receptor antagonists. MedChemComm, 6, 1000-1007. View Source
- [3] Barrett, M. O., et al. (2011). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 79(3), 452-461. View Source
